molecular formula C11H14N2O2 B12816126 3-(2-Methoxyphenyl)-1-methylimidazolidin-4-one

3-(2-Methoxyphenyl)-1-methylimidazolidin-4-one

Cat. No.: B12816126
M. Wt: 206.24 g/mol
InChI Key: NAKLSYXCXUWMSX-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1-methylimidazolidin-4-one is an organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a methoxyphenyl group attached to the imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1-methylimidazolidin-4-one typically involves the reaction of 2-methoxyphenyl isocyanate with N-methyl ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of catalysts and more efficient purification techniques. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1-methylimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1-methylimidazolidin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but differs in the core structure.

    2-Methoxyphenyl isocyanate: A precursor used in the synthesis of 3-(2-Methoxyphenyl)-1-methylimidazolidin-4-one.

    N-Methyl ethylenediamine: Another precursor used in the synthesis process

Uniqueness

This compound is unique due to its imidazolidinone core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-(2-methoxyphenyl)-1-methylimidazolidin-4-one

InChI

InChI=1S/C11H14N2O2/c1-12-7-11(14)13(8-12)9-5-3-4-6-10(9)15-2/h3-6H,7-8H2,1-2H3

InChI Key

NAKLSYXCXUWMSX-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(C1)C2=CC=CC=C2OC

Origin of Product

United States

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